Xanthine oxidase is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid [1] [2]. Overproduction of uric acid leads to hyperuricemia, a major cause of gout [3] [4]. The enzyme is a homodimer with a molecular mass of approximately 290 kDa, containing a molybdenum cofactor (the active site), two flavin adenine dinucleotide (FAD) molecules, and two iron-sulfur [2Fe-2S] centers in each subunit [3] [4] [2].
XO inhibitors suppress enzymatic activity by obstructing substrate access to the active site [1]. The table below summarizes the primary mechanisms and effects of XO inhibition.
| Aspect of Inhibition | Mechanism & Biological Impact |
|---|---|
| Primary Mechanism | Competes with hypoxanthine/xanthine for the molybdopterin active site, blocking conversion to uric acid [1] [4]. |
| Therapeutic Effect | Reduces serum uric acid levels, preventing/treating hyperuricemia and gout [3] [2]. |
| Additional Effects | Decreases reactive oxygen species (ROS) production (superoxide, H2O2), mitigating oxidative stress linked to diabetic kidney disease, cardiovascular risks, and other conditions [4] [5]. |
The following experimental workflows are standard in the field for elucidating the mechanism of action of new xanthine oxidase inhibitors. You can apply these same protocols to characterize "Xanthine oxidase-IN-4."
This primary screen measures a compound's ability to directly inhibit the enzyme.
This primary screening is often followed by more detailed kinetic and binding studies.
This protocol characterizes the mode of inhibition and binding affinity.
Computational modeling predicts how a candidate inhibitor interacts with the XO enzyme at the atomic level.
Advanced studies often integrate molecular dynamics to simulate more realistic binding behavior.
These experiments validate the activity and safety of the inhibitor in a live animal model.
Xanthine Oxidase (XO) is a key enzyme in humans that catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and then xanthine to uric acid [1] [2]. Overproduction of uric acid, a consequence of high XO activity, leads to hyperuricemia, which can cause gout—a painful condition where urate crystals deposit in joints [2] [3].
Beyond gout, XO is a significant source of reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide, linking its activity to oxidative stress in various pathological conditions including cardiovascular diseases, inflammation, and metabolic disorders [1] [2] [4].
The following diagram outlines the core pathway of XO activity and the mechanism of its inhibitors.
Figure 1: Xanthine Oxidase Catalytic Pathway and Inhibition. The enzyme catalyzes the two-step oxidation of purines to uric acid, producing reactive oxygen species (ROS) as by-products. Inhibitors block this process.
Since "Xanthine oxidase-IN-4" likely belongs to a broader class of inhibitors, the following table summarizes the main categories of XO inhibitors documented in recent research, which may provide clues to its characteristics.
| Inhibitor Class | Representative Examples | Key Characteristics / Notes | Reference |
|---|---|---|---|
| Chemical Synthetic Compounds | Febuxostat; 4-aryl/heteroaryl-4H-fused pyrans (e.g., Compound 5n) | Includes amides and carboxylic acids; Compound 5n showed high potency (IC₅₀ = 0.59 μM) with mixed-type inhibition. | [5] [6] |
| Natural Products & Derivatives | Flavonoids, coumarins; a new isocoumarin from Marantodes pumilum | A newly discovered isocoumarin exhibited significant activity (IC₅₀ = 0.66 μg/mL), close to allopurinol. | [7] [3] |
| Repurposed Drugs | (Focus is on developing new uses for existing drugs) | Drug repositioning is a key development approach for new XO inhibitors. | [5] |
| Hydrazone Derivatives | Nitro-substituted fluoro-containing hydrazones | Recent studies show nitro-substituted hydrazones have effective XO inhibitory activity. | [8] |
For a comprehensive whitepaper, here are the standard methodologies used in the cited literature to evaluate XO inhibitors.
This is the primary high-throughput screen for identifying potential inhibitors.
This determines the mechanism of inhibition (e.g., competitive, non-competitive, mixed-type).
This computational method predicts how an inhibitor binds to the enzyme's active site.
Xanthine oxidase is a complex homodimeric enzyme, with each subunit approximately 150 kDa, containing multiple redox cofactors: a molybdopterin (Mo-pt) unit, two non-identical iron-sulfur clusters [2Fe-2S], and a flavin adenine dinucleotide (FAD) molecule [1] [2] [3]. The catalytic oxidation of hypoxanthine to xanthine, and then to uric acid, occurs at the molybdenum cofactor (Moco) site [1] [3]. This site is the primary active site and the target for most inhibitors.
The table below summarizes the key structural domains and their roles:
| Domain / Feature | Cofactor(s) | Functional Role |
|---|---|---|
| N-terminal Domain | Two [2Fe-2S] centers (Fe~2~-S~2~) | Electron transfer; connects the molybdenum and FAD sites [2]. |
| Intermediate Domain | Flavin Adenine Dinucleotide (FAD) | Site for NADH oxidase activity; final electron transfer to NAD+ or oxygen [4] [3]. |
| C-terminal Domain | Molybdopterin (Mo-pt) Co-factor (Moco) | Primary active site for substrate oxidation (hypoxanthine/xanthine) and nitrite reductase activity [2] [4]. |
| Homodimeric Structure | ~300 kDa total molecular mass | Comprises two independent catalytic subunits [4] [3]. |
Although "Xanthine oxidase-IN-4" is not explicitly detailed in the search results, the binding strategies of several clinical and experimental inhibitors are well-documented. These can serve as a reference for predicting the binding site of similar compounds.
The table below classifies key inhibitors and their interactions with the XO active site:
| Inhibitor Class / Name | Type | Key Binding Interactions / Mechanism |
|---|---|---|
| Allopurinol (Purine analogue) | Competitive (Moco site) | Metabolized to oxypurinol, which binds tightly to the reduced form of the molybdenum center [1] [3]. |
| Febuxostat (Non-purine) | Mixed-type | Binds to the molybdenum-pterin channel in a narrow, elongated cavity, interacting with residues like Phe^914^, Phe^1009^, and Glu^802^ [5] [3]. |
| Topiroxostat (Non-purine) | Mixed-type | Interacts with the molybdenum active site and the FAD domain, demonstrating multi-target inhibition [3]. |
| Pyrimidine Derivatives (Experimental) | Mixed-type | The 4-hydroxy or 4-amino group on the pyrimidine ring acts as a key pharmacophore, forming critical interactions (e.g., H-bonds) within the active site [6]. |
| Chalcone Derivatives (Experimental) | Mixed-type | Carboxyl and hydroxyl groups form hydrogen bonds with key amino acid residues Arg^880^, Thr^1010^, and Glu^802^ near the Moco site [5]. |
| Benzaldehyde Thiosemicarbazone (Experimental) | Mixed-type | High potency (nM range); interacts with the active site, though specific residues are not detailed in the provided results [5]. |
Based on the methodologies cited in the search results, the following diagram outlines a typical experimental workflow used to elucidate inhibitor binding modes. This integrates information from biochemical assays, structural analysis, and computational simulations [7] [6] [8].
Experimental workflow for analyzing XO inhibitor binding, integrating in vitro and in silico methods.
Since "this compound" is likely a specific research compound, I suggest these steps to obtain the technical details you need:
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This enzymatic process plays a critical role in the development of hyperuricemia and gout, conditions characterized by elevated serum uric acid levels that affect approximately 3.9% of American adults [1]. The overproduction of uric acid can lead to the formation of urate crystals in joints and tissues, causing painful inflammation and tissue damage [2]. Additionally, XO is recognized as an important biological source of oxygen-derived free radicals, which contribute to oxidative stress in various pathological conditions including vascular injuries and inflammatory processes [2].
Xanthine oxidase inhibitors represent a primary therapeutic approach for managing hyperuricemia and gout. The most commonly prescribed XO inhibitor, allopurinol, has been associated with potential side effects including Stevens-Johnson syndrome, toxic epidermal necrolysis, hepatic disorders, and renal dysfunction [2]. These limitations have spurred research into alternative inhibitors, particularly compounds derived from natural products or synthetic analogs with improved safety profiles. The development of robust, reliable in vitro assays for evaluating potential XO inhibitors is therefore essential for both drug discovery and natural product research [3] [2].
Xanthine oxidase-IN-4, chemically identified as 4-nitrocinnamic acid (4-NA), is a derivative of cinnamic acid that has demonstrated significant xanthine oxidase inhibitory activity [4]. This compound emerged as the most potent inhibitor among 18 screened cinnamic acid derivatives, exhibiting an IC50 value of 23.02 ± 0.12 μmol/L in experimental evaluations [4]. The presence of the nitro group at the 4-position of the cinnamic acid structure has been identified as essential for enhancing XO inhibition, likely due to its electron-withdrawing properties and influence on molecular interactions with the enzyme's active site [4].
Kinetic studies have revealed that 4-NA inhibits xanthine oxidase through a reversible and noncompetitive mechanism, indicating that the compound binds to an allosteric site rather than directly competing with the substrate at the catalytic center [4]. This binding mode was further elucidated through fluorescence spectroscopy and molecular docking simulations, which demonstrated that 4-NA spontaneously forms complexes with XO through hydrogen bonds and van der Waals forces, with the binding process characterized by negative values of both ΔH and ΔS [4]. The docking studies provided additional structural insights, indicating that 4-NA is positioned at the bottom outside the catalytic center through the formation of three hydrogen bonds [4].
Table 1: Key Characteristics of this compound (4-Nitrocinnamic Acid)
| Parameter | Specification | Experimental Reference |
|---|---|---|
| Chemical Name | 4-nitrocinnamic acid | [4] |
| IC50 Value | 23.02 ± 0.12 μmol/L | [4] |
| Inhibition Mechanism | Reversible, noncompetitive | [4] |
| Key Structural Feature | Nitro group at 4-position | [4] |
| Primary Binding Forces | Hydrogen bonds, van der Waals forces | [4] |
| In Vivo Efficacy | Significant reduction of serum uric acid in hyperuricemic mice | [4] |
The spectrophotometric assay represents the most conventional approach for measuring xanthine oxidase activity and evaluating potential inhibitors. This method capitalizes on the natural enzymatic conversion of xanthine to uric acid, which can be monitored through the increasing absorbance at 293 nm [5]. The following protocol outlines the standardized procedure for conducting this assay:
Reagent Preparation: Prepare a 50 mM Tris-HCl buffer solution (pH 7.5) as the reaction medium. Dissolve xanthine in 0.1 M NaOH to create a 1.5 mM substrate solution. Prepare the enzyme solution by dissolving xanthine oxidase from microbial source in ice-cold enzyme diluent to achieve a concentration of 0.1-0.2 U/mL, maintaining the solution on ice to preserve enzymatic activity [5].
Reaction Setup: In a 1.0 cm cuvette, combine 2.24 mL of Tris-HCl buffer (pH 7.5), 0.08 mL of xanthine solution (1.5 mM), and 0.08 mL of oxonic acid solution (optional uricase inhibitor). Equilibrate this reaction mixture at 37°C for approximately 5 minutes to achieve temperature stability. Initiate the enzymatic reaction by adding 0.1 mL of the prepared xanthine oxidase solution and mix by gentle inversion [5].
Absorbance Measurement: Immediately transfer the cuvette to a UV-visible spectrometer thermostated at 37°C and record the increase in optical density at 293 nm against a water blank for 3-4 minutes. Obtain the ΔOD per minute from the initial linear portion of the curve (ΔOD test). Simultaneously, measure a blank rate (ΔOD blank) using the same procedure but replacing the enzyme solution with enzyme diluent [5].
Activity Calculation: Calculate xanthine oxidase activity using the formula: Volume activity (U/mL) = (ΔOD/min × Vt × df) / (12.5 × 1.0 × Vs) Where Vt represents the total reaction volume (2.5 mL), df is the dilution factor, and Vs is the sample volume. The extinction coefficient for uric acid at 293 nm is 12.5 mM⁻¹cm⁻¹ [5].
For inhibition studies, include various concentrations of this compound (typically ranging from 5-100 μM) in the reaction mixture and calculate the percentage inhibition using the formula: % Inhibition = [(ΔOD control - ΔOD sample) / ΔOD control] × 100
The fluorometric approach utilizing the Amplex Red Xanthine/Xanthine Oxidase Assay Kit provides enhanced sensitivity compared to traditional spectrophotometric methods. This coupled enzyme system enables the detection of hydrogen peroxide generated during the xanthine oxidase reaction:
Principle: The assay employs a coupled reaction system where xanthine oxidase catalyzes the conversion of xanthine to uric acid, simultaneously generating H₂O₂. In the presence of horseradish peroxidase (HRP), the Amplex Red reagent reacts with H₂O₂ in a 1:1 stoichiometry to produce highly fluorescent resorufin, which exhibits excitation/emission maxima of approximately 571/585 nm [6].
Reaction Setup: Prepare a reaction mixture containing 50 μM Amplex Red reagent, 0.1 U/mL HRP, 500 μM xanthine, and various concentrations of this compound in a suitable buffer (typically 50 mM sodium phosphate buffer, pH 7.4). Initiate the reaction by adding xanthine oxidase to a final concentration of 0.01-0.05 U/mL [6].
Fluorescence Measurement: Incubate the reaction mixture at 37°C for 30 minutes protected from light. Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission detection at 580-590 nm. For enhanced performance, the Amplex UltraRed reagent can be substituted, offering brighter fluorescence and improved sensitivity with excitation/emission maxima of approximately 568/581 nm [6].
Termination Option: To standardize measurement timing across multiple samples, the Amplex Red/UltraRed stop reagent (A33855) can be employed. This reagent terminates the enzymatic reaction while stabilizing the fluorescence signal for at least 3 hours, facilitating the analysis of large sample sets [6].
A recently developed colorimetric method provides a simplified alternative for quantifying xanthine oxidase activity based on hydrogen peroxide detection:
Principle: This assay quantifies XO activity through the H₂O₂ generated during enzymatic turnover using a 3,3',5,5'-tetramethylbenzidine (TMB)-H₂O₂ system catalyzed by cupric ions. After incubation, the addition of cupric ions and TMB produces optical signals detectable with a UV-visible spectrometer or visually recognized [7].
Procedure: Incubate enzyme samples with an appropriate xanthine concentration (typically 0.5 mM) as the substrate in phosphate buffer (pH 7.4) at 37°C for 30 minutes. Include sodium azide (0.1-1.0 mM) in the reaction mixture to prevent potential interference from catalase enzyme. Add sufficient cupric ion solution (50-100 μM) and TMB (0.2-0.5 mM), then incubate for an additional 10-30 minutes to allow color development [7].
Detection and Analysis: Measure the absorbance at 450 nm, which directly correlates with XO activity through the formation of a di-imine (dication) yellow product. This method has demonstrated a strong correlation coefficient (0.9976) with established XO assays and offers relatively high precision with minimal interference [7].
Table 2: Comparison of Xanthine Oxidase Activity Assay Methods
| Assay Type | Detection Method | Sensitivity | Key Components | Applications |
|---|---|---|---|---|
| Spectrophotometric | Absorbance at 293 nm | Moderate | Xanthine, Tris buffer, XO | Initial screening, kinetic studies |
| Fluorometric (Amplex Red) | Fluorescence (Ex/Em ~571/585 nm) | High | Amplex Red, HRP, xanthine, XO | High-throughput screening, low-activity samples |
| TMB-Based Colorimetric | Absorbance at 450 nm | Moderate to High | TMB, cupric ions, xanthine, XO | Rapid screening, visual assessment |
For comprehensive characterization of this compound inhibition, determine the IC₅₀ value (concentration producing 50% inhibition) by measuring inhibition percentages at various concentrations and fitting the data to a log-dose response curve using non-linear regression analysis. To elucidate the mechanism of inhibition, conduct enzyme kinetic studies by measuring initial reaction rates at varying xanthine concentrations (typically 10-200 μM) in the presence of different fixed concentrations of this compound [4].
Analyze the data using Lineweaver-Burk plots or other linear transformations to distinguish between competitive, noncompetitive, and uncompetitive inhibition mechanisms. As previously established, this compound exhibits noncompetitive inhibition, indicating binding to an allosteric site rather than the active center of xanthine oxidase [4]. Additionally, determine the inhibition constant (Kᵢ) through secondary plots of the slope or y-intercept from the Lineweaver-Burk analysis versus inhibitor concentration.
Implement appropriate quality control measures including positive controls (allopurinol with typical IC₅₀ of 0.24 ± 0.00 μg/mL) [2] and negative controls (reactions without inhibitor). Perform triplicate measurements for each experimental condition to ensure statistical reliability, expressing results as mean ± standard deviation. For the fluorometric Amplex Red assay, establish a standard curve with known H₂O₂ concentrations to validate the detection system's linear range and sensitivity [6].
The methodologies described can be readily adapted for high-throughput screening of compound libraries for xanthine oxidase inhibitors. For this purpose, transition the assay to a 96-well or 384-well microplate format, reducing reaction volumes proportionally while maintaining final concentrations of key components. The fluorometric Amplex Red assay is particularly suitable for high-throughput applications due to its sensitivity and minimal interference from compound color or turbidity [6]. When screening natural product extracts, include appropriate controls to account for potential interference with the detection system, particularly for colored extracts or those with inherent fluorescence.
For immobilized enzyme approaches as described in recent literature, magnetic metal-organic frameworks (MOFs) can be employed to immobilize xanthine oxidase using EDC/NHS as a cross-linking agent. This technique enables efficient ligand fishing for potential inhibitors from complex mixtures such as plant extracts, as demonstrated by the successful identification of baicalin from Scutellaria baicalensis extracts [3]. This approach offers advantages for screening traditional Chinese medicine libraries and other natural product sources.
Low Signal Intensity: Ensure fresh preparation of substrate solutions and proper storage of enzyme aliquots at -80°C to prevent activity loss. Check the pH of reaction buffers, as xanthine oxidase exhibits optimal activity around pH 7.5.
High Background Signal: Include appropriate blank controls containing all components except the enzyme. For spectrophotometric assays, ensure that test compounds do not absorb significantly at 293 nm, which could interfere with uric acid detection.
Non-Linear Kinetics: Use enzyme concentrations and incubation times that maintain linear initial velocity conditions. If non-linearity persists, consider substrate depletion or product inhibition effects and adjust reaction conditions accordingly.
Inconsistent Results Between Methods: Recognize that different detection methods (uric acid production vs. H₂O₂ generation) may yield varying results for certain inhibitors, particularly those that affect the oxidative half-reaction of xanthine oxidase.
The following diagrams illustrate the core experimental workflow for conducting xanthine oxidase inhibition assays and the molecular signaling pathways relevant to xanthine oxidase function in biological systems.
Figure 1: Experimental workflow for this compound inhibition assay.
Figure 2: Xanthine oxidase signaling pathway and inhibition mechanism.
The detailed protocols presented in this application note provide comprehensive methodologies for evaluating the inhibitory activity of this compound (4-nitrocinnamic acid) against xanthine oxidase in vitro. The combination of spectrophotometric, fluorometric, and colorimetric approaches enables robust characterization of inhibition potency and mechanism. The experimental data generated through these assays consistently demonstrate that this compound is a potent noncompetitive inhibitor with significant potential for further development as a therapeutic agent for hyperuricemia and gout [4]. These standardized protocols can be effectively implemented for routine screening of compound libraries, quality control of herbal products, and mechanistic studies of novel xanthine oxidase inhibitors.
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid, with reactive oxygen species being generated as byproducts. This enzyme serves as a critical therapeutic target for the treatment of hyperuricemia and gout, as excessive production of uric acid leads to its deposition in joints and tissues, causing painful inflammation and tissue damage. [1] [2] Beyond its role in gout, XO-derived reactive oxygen species contribute to various pathological processes including vascular endothelial dysfunction, chronic heart failure, diabetes, and atherosclerosis, expanding the therapeutic potential of XO inhibitors. [2] [3]
The search for novel XO inhibitors has intensified due to limitations of current clinical treatments. Allopurinol, the most widely prescribed XO inhibitor, carries risks of severe adverse effects including Stevens-Johnson syndrome, toxic epidermal necrolysis, hepatic disorders, and renal dysfunction. [1] Similarly, febuxostat, another clinically approved XO inhibitor, has associated side effects observed during clinical applications. [2] These limitations have driven research into alternative inhibitor scaffolds with improved safety profiles, leading to the investigation of compounds such as Xanthine oxidase-IN-4 and related structural analogues.
Research has identified several promising structural classes of xanthine oxidase inhibitors beyond the conventional purine analogues:
2-Amino-5-alkylidene-thiazol-4-ones: This class has demonstrated significant XO inhibitory activity, with one study identifying 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile as a potent inhibitor (IC~50~ = 17.16 μg/mL against commercial XO and 24.50 μg/mL against rat liver XO). Compounds containing the 4-cyanobenzylidene group or (indol-3-yl)methylene group at position 5 of the thiazol-4-one moiety consistently showed moderate to potent inhibition. These compounds also exhibited anti-inflammatory activity through potential NF-κB inhibition and obeyed the "Rule of Five" for drug-likeness. [4]
Coumarin derivatives: Structure-activity relationship studies reveal that 7-hydroxycoumarin (umbelliferone) serves as a key pharmacophore for XO inhibition, with an IC~50~ of 43.65 μM. The addition of a 6-hydroxy group (as in esculetin) significantly enhances activity (IC~50~ = 20.91 μM), while 6-methoxy substitution (as in scopoletin) or glycoside groups reduce inhibitory effects. The double bond in the coumarin structure appears essential for activity, as dihydrocoumarin shows diminished effects. [5]
Isocoumarin derivatives: A novel isocoumarin, 3,7-dihydroxy-5-methoxy-4,8-dimethyl-isocoumarin, isolated from Marantodes pumilum leaves, demonstrated exceptional XO inhibitory activity (IC~50~ = 0.66 ± 0.01 μg/mL), approaching the potency of allopurinol (IC~50~ = 0.24 ± 0.00 μg/mL). [1]
Amide derivatives: Recent QSAR studies using machine learning approaches have identified amide derivatives as promising XO inhibitors, with predictive models enabling efficient optimization of this structural class. [2]
Natural plant extracts: Extracts from Anredera cordifolia and Sonchus arvensis leaves have demonstrated dose-dependent XO inhibitory activity, with IC~50~ values of 635.25 ppm and 1345.93 ppm, respectively, and their combination showed additive effects. Phytochemical analysis revealed the presence of flavonoids, saponins, and steroids/triterpenoids as potential active constituents. [6]
Table 1: Comparative Xanthine Oxidase Inhibitory Activity of Different Compound Classes
| Compound Class | Representative Compound | IC~50~ Value | Reference Compound | Reference IC~50~ |
|---|---|---|---|---|
| 2-Amino-5-alkylidene-thiazol-4-ones | 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile | 17.16 μg/mL | Allopurinol | 0.24 μg/mL [1] |
| Coumarins | Esculetin | 20.91 μM | Allopurinol | 0.88 ppm [6] |
| Coumarins | Umbelliferone (7-hydroxycoumarin) | 43.65 μM | Allopurinol | 0.88 ppm [6] |
| Isocoumarins | 3,7-dihydroxy-5-methoxy-4,8-dimethyl-isocoumarin | 0.66 μg/mL | Allopurinol | 0.24 μg/mL [1] |
| Plant Extracts | Anredera cordifolia 70% ethanol extract | 635.25 ppm | Allopurinol | 0.88 ppm [6] |
| Plant Extracts | Sonchus arvensis 70% ethanol extract | 1345.93 ppm | Allopurinol | 0.88 ppm [6] |
Key structural features influencing xanthine oxidase inhibition have been identified across multiple compound classes:
Hydrophobic interactions: Lipophilic substituents often enhance binding to the hydrophobic active site of xanthine oxidase. For 2-amino-5-alkylidene-thiazol-4-ones, compounds with 4-cyanobenzylidene or (indol-3-yl)methylene groups showed superior inhibition. [4]
Hydrogen bonding capacity: Hydrogen bond donors and acceptors, particularly hydroxyl groups at specific positions, significantly enhance inhibitory potency. In coumarins, the 7-hydroxy group is essential, with additional hydroxy groups at position 6 further enhancing activity. [5]
Steric effects: Bulky substituents at certain positions generally reduce activity, as observed with 8-substituted coumarin derivatives where larger substituents correlated with decreased inhibition. [5]
Electron-withdrawing groups: Electron-withdrawing substituents can enhance activity in certain contexts, as demonstrated by the superior activity of 4-cyanobenzylidene-substituted thiazol-4-ones compared to other substituents. [4]
The spectrophotometric assay remains the gold standard for initial evaluation of XO inhibitory activity due to its reliability, simplicity, and cost-effectiveness. [1] [6]
Reaction mixture preparation: Prepare the reaction mixture containing 0.5 mL of test compound solution (at varying concentrations for dose-response assessment), 1.9 mL of phosphate buffer (0.05 M, pH 7.8), and 0.5 mL of xanthine solution (0.15 mM). [6]
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes to allow temperature equilibration. [6]
Enzyme initiation: Add 0.1 mL of xanthine oxidase solution (appropriately diluted in buffer) to start the reaction and mix immediately using a vortex mixer. [6]
Incubation: Incubate the complete reaction mixture at 37°C for exactly 30 minutes to allow uric acid formation. [6]
Reaction termination: Stop the reaction by adding 0.5 mL of 1 N HCl, which denatures the enzyme and halts uric acid production. [6]
Absorbance measurement: Measure the absorbance of the solution at 290 nm, which corresponds to the uric acid formation. Include appropriate blanks (without enzyme) and controls (without test compound) in each assay run. [6]
Calculation of inhibition: Calculate the percentage inhibition using the formula: % Inhibition = [(A - B) / A] × 100 where A is the change in absorbance without inhibitor and B is the change in absorbance with inhibitor. [6]
IC~50~ determination: Determine the IC~50~ value (concentration required for 50% inhibition) by testing a range of inhibitor concentrations and performing linear regression analysis of the inhibition curve. [6]
For evaluating intracellular XO inhibition, a sensitive chemiluminescent assay has been developed that enables measurement of XO activity in living endothelial cells. This method provides advantages for assessing cellular permeability and metabolic stability of inhibitors. [3]
Cell preparation: Culture endothelial cells to approximately 80% confluence under standard conditions (37°C, 5% CO~2~). [3]
Cell harvesting: Harvest cells using gentle dissociation and wash with appropriate buffer. [3]
Cell counting: Adjust cell concentration to 5 × 10³ cells per assay point. [3]
Inhibitor treatment: Treat cells with this compound at varying concentrations (typically ranging from 0.0 to 5.0 μM) for appropriate exposure time. [3]
Chemiluminescent measurement: Add luminol/catalyst chemiluminescent detection reagent to cells and measure luminescence immediately using a luminometer. [3]
Activity calculation: Relate chemiluminescence intensity to XO activity using appropriate standards and calculate percentage inhibition relative to untreated controls. [3]
IC~50~ determination: Determine IC~50~ values from concentration-response curves using non-linear regression analysis. [3]
Table 2: Comparison of Xanthine Oxidase Inhibition Assay Methods
| Parameter | Spectrophotometric Assay | Cell-Based Chemiluminescent Assay |
|---|---|---|
| Principle | Measurement of uric acid formation at 290 nm | Detection of reactive oxygen species using luminol-based chemiluminescence |
| Time Required | ~45 minutes per assay | <20 minutes for measurement |
| Sensitivity | Moderate | High (limit of detection: 0.4 μU/mL) |
| Throughput | Medium | High (easily miniaturizable) |
| Cell Context | No cellular context | Intracellular activity in living endothelial cells |
| Cost | Low | Moderate |
| Information Gained | Direct enzyme inhibition | Cellular permeability, intracellular activity |
| Recommended Use | Initial screening, IC~50~ determination | Cellular efficacy, mechanism studies |
For both spectrophotometric and cell-based assays, dose-response curves should be generated by testing inhibitors across an appropriate concentration range (typically 5-8 concentrations in serial dilutions). The percentage inhibition at each concentration is calculated and plotted against logarithm of inhibitor concentration. The IC~50~ value is then determined by non-linear regression analysis of the dose-response curve using four-parameter logistic curve fitting according to the equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC~50~ - X) × Hillslope))
where Y is the response, X is the logarithm of concentration, Top and Bottom are the plateaus of the curve, and Hillslope describes the steepness of the curve.
All experiments should be performed in at least triplicate with appropriate controls included in each run. Results should be expressed as mean ± standard deviation (SD). Statistical comparisons between groups can be made using one-way analysis of variance (ANOVA) followed by post-hoc tests such as Tukey HSD for multiple comparisons, with significance set at p < 0.05. [6]
When interpreting XO inhibition data, consider the following aspects:
Potency classification: Inhibitors with IC~50~ values < 1 μM are generally considered highly potent, IC~50~ 1-10 μM as moderately potent, and IC~50~ > 10 μM as weakly potent, though these classifications may vary based on structural class.
Mechanism of inhibition: Follow-up studies using Lineweaver-Burk plots can determine the inhibition mechanism (competitive, non-competitive, uncompetitive, or mixed). Previous studies have shown diverse mechanisms; for example, esculetin exhibits competitive inhibition, while 7-hydroxy-4-methylcoumarin shows mixed-type inhibition. [5]
Cellular efficacy: Compounds showing good inhibition in cell-free systems but poor activity in cell-based assays may have issues with membrane permeability or metabolic instability.
Specificity: Ideally, promising XO inhibitors should be tested against related enzymes (e.g., other oxidases) to assess selectivity and minimize off-target effects.
The following diagram illustrates the complete workflow for evaluating xanthine oxidase inhibitors, integrating both biochemical and cell-based approaches:
Diagram 1: Comprehensive Workflow for Xanthine Oxidase Inhibition Evaluation. The integrated approach combines biochemical assays for direct enzyme inhibition assessment with cell-based systems for evaluating intracellular activity and cellular permeability.
High background absorbance: Ensure proper preparation of blanks without enzyme and use high-quality xanthine substrate with minimal uric acid contamination. Filter buffers if necessary.
Poor reproducibility between replicates: Check enzyme stability and activity, ensure consistent timing for reaction initiation and termination, and verify proper mixing after enzyme addition.
Non-linear kinetics: Optimize enzyme concentration to ensure linear reaction kinetics during the assay period. Excessive enzyme concentration can lead to substrate depletion and non-linear kinetics.
Low inhibition by test compounds: Verify compound solubility and stability in assay buffer. Consider using alternative solvents with minimal DMSO concentration (≤1%).
High variation in cell-based assays: Use consistent cell passage numbers, ensure uniform cell seeding density, and standardize harvesting procedures.
Enzyme activity validation: Regularly test enzyme activity with known substrates to ensure consistent performance across experiments.
Reference inhibitor inclusion: Include allopurinol or other known inhibitors as positive controls in each assay to validate system performance.
Linearity assessment: Confirm that the reaction rate is linear with respect to time and enzyme concentration under the chosen assay conditions.
Solvent controls: Ensure that solvent concentrations (especially DMSO) are consistent across all samples and do not exceed levels that might affect enzyme activity.
These application notes provide comprehensive protocols for evaluating the xanthine oxidase inhibitory activity of this compound using both biochemical and cell-based approaches. The integrated methodology enables thorough characterization of inhibitory potency, mechanism of action, and cellular efficacy. The spectrophotometric assay offers a robust, cost-effective method for initial screening and IC~50~ determination, while the chemiluminescent cell-based assay provides insights into intracellular activity and compound permeability. When properly implemented, these protocols yield reliable, reproducible data for advancing promising xanthine oxidase inhibitors through the drug discovery pipeline.
The table below summarizes key details of clinically used and well-researched XOXO inhibitors, which are often used as benchmarks in preclinical studies [1].
| Inhibitor Name | Type / Origin | Key Characteristics & Research Context | Common Preclinical Dosing Notes |
|---|
| Allopurinol [1] | Purine analogue, Synthetic | - First clinical XO inhibitor [1].
When specific dosing data for a new compound is unavailable, researchers typically follow a structured workflow to establish an effective and safe dosing regimen in animal models. The diagram below outlines this key pathway from initial in vitro testing to final in vivo protocol validation.
Given the lack of specific data for this compound, here are concrete steps you can take to obtain the necessary information for your application notes:
The following diagram outlines a proposed workflow for characterizing the effects of a new XO inhibitor in a cell-based model.
Here are detailed methodologies for key experiments in the workflow.
This protocol covers the initial setup for treating cells with a XO inhibitor [1] [2].
Stock Solution Preparation:
Working Solution & Treatment:
This colorimetric assay measures mitochondrial activity as a proxy for cell health after inhibitor treatment.
This is a cell-free assay to directly confirm and quantify the inhibitor's effect on XO enzyme activity [3].
The table below summarizes the anticipated results from a well-characterized XO inhibitor.
| Experiment | Key Parameter | Expected Outcome with Effective Inhibitor | Notes/Cautions |
|---|---|---|---|
| Cell Viability (MTT) | % Viability vs. Control | High viability at low concentrations; potential toxicity at very high concentrations. | Establishes a non-toxic concentration range for subsequent assays. |
| In Vitro XO Activity | IC₅₀ Value | A concentration-dependent decrease in uric acid production, yielding a quantifiable IC₅₀. | Directly measures compound-enzyme interaction. IC₅₀ values can be compared to known drugs (e.g., allopurinol). |
| Cellular XO Activity | Uric Acid/H₂O₂ Production | Significant reduction in uric acid or ROS in treated cells compared to vehicle control. | Confirms the inhibitor is cell-permeable and active in a physiological context. |
| Mechanistic Studies | Target Protein/Marker Levels | Downstream effects such as reduced mTOR phosphorylation [1] or lower cytosolic Ca²⁺ [2]. | Validates the proposed mechanism of action within the relevant biological pathway. |
XOI compounds like allopurinol are known to disrupt key cellular pathways. The following diagram integrates findings from the search results on how XO inhibition affects myeloid and endothelial cells [1] [2].
Xanthine oxidase (XO) is a molybdo-flavoenzyme that plays a crucial role in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This enzymatic process occurs in the liver and is primarily responsible for uric acid production in humans. Elevated XO activity leads to hyperuricemia, a condition characterized by excessive uric acid in the bloodstream that can result in gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and surrounding tissues. The clinical significance of XO extends beyond gout, with research indicating involvement in various pathological conditions including cardiovascular diseases, chronic wounds, diabetes, and metabolic syndrome [1] [2].
The therapeutic inhibition of xanthine oxidase represents a cornerstone in the management of hyperuricemia and gout. XO inhibitors function by blocking the catalytic activity of the enzyme, thereby reducing uric acid production. Currently, three major XO inhibitors are approved for clinical use: allopurinol (a purine analog), febuxostat, and topiroxostat (both non-purine inhibitors). However, these drugs are associated with significant adverse effects, including hypersensitivity reactions, hepatic disorders, and cardiovascular complications, necessitating the development of safer and more efficacious alternatives [1]. This application note provides comprehensive synthetic methodologies, characterization protocols, and evaluation techniques for novel xanthine oxidase inhibitors, with a focus on promising chemical scaffolds identified in recent research.
Xanthine oxidase exists as a homodimeric complex with a molecular weight of approximately 290-300 kDa. Each subunit contains three distinct redox centers: a molybdenum cofactor (Moco) where substrate oxidation occurs, two iron-sulfur clusters [2Fe-2S], and a flavin adenine dinucleotide (FAD) domain. The Moco center represents the primary site for catalytic activity, featuring a molybdopterin unit with the molybdenum atom coordinated by terminal oxygen, sulfur atoms, and a terminal hydroxide group. The mechanism of xanthine oxidation involves nucleophilic attack by the MoVI-O− group on the carbon substrate, followed by hydride transfer to the Mo=S entity, resulting in the formation of uric acid [3] [2].
Table 1: Key Structural Components of Xanthine Oxidase
| Structural Component | Function | Ligand Interaction |
|---|---|---|
| Molybdenum Cofactor (Moco) | Primary catalytic site | Binds substrate and inhibitors |
| Fe-S Centers (2Fe-2S) | Electron transfer | Facilitates redox reactions |
| FAD Domain | Oxidant substrate binding | Interacts with NAD+ or oxygen |
| Substrate Binding Channel | Guides substrate to active site | Accommodates planar heterocycles |
Modern XO inhibitor design employs several strategic approaches, including fragment-based drug design (FBDD) and molecular hybridization techniques. These methods aim to enhance selectivity toward the enzyme while imparting multifunctional properties to the inhibitory compounds. The most successful designs typically feature:
Recent research has explored various heterocyclic systems as XO inhibitors, with pyranopyrazoles, thiadiazolopyrimidinones, and isocoumarins demonstrating significant inhibitory activity. Natural products have also served as inspiration, with flavonoids such as kaempferol, myricetin, and quercetin identified as planar inhibitors that effectively bind to the XO active site [4] [1].
Pyranopyrazole derivatives have emerged as highly potent xanthine oxidase inhibitors, with IC₅₀ values reaching the sub-micromolar range. The following protocol describes the synthesis of pyranopyrazole analogs (9a-d and 10a-d) that have demonstrated significant XO inhibitory activity [5].
Materials:
Procedure:
Note: This ultrasound-mediated, one-pot, four-component condensation reaction typically provides favorable yields ranging from 79% to 92% with significant reduction in reaction time compared to conventional heating methods [5].
Thiadiazolopyrimidinones represent another promising class of XO inhibitors, with several compounds demonstrating superior potency to allopurinol. The following protocol outlines the synthesis of 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives [6].
Materials:
Procedure:
Key Intermediates and Derivatives: The synthetic approach allows for the introduction of various substituents on the phenoxy ring, enabling structure-activity relationship studies. Compounds 6a, 6b, 6d, and 6f have shown particularly promising inhibition against multiple sources of xanthine oxidase, with potency exceeding that of allopurinol based on IC₅₀ values [6].
Principle: This spectrophotometric assay measures the inhibition of xanthine oxidase activity by monitoring the production of uric acid from xanthine at 295 nm [7].
Reagents:
Procedure:
Quality Control:
To determine the inhibition mechanism (competitive, non-competitive, or mixed-type), conduct kinetic studies with varying concentrations of both substrate and inhibitor [8].
Procedure:
Recent studies have identified that many potent XO inhibitors, including compound 5n from the pyran series and compound 10d from pyranopyrazoles, exhibit mixed-type inhibition, suggesting they can bind to both the free enzyme and the enzyme-substrate complex [8] [5].
Table 2: Potency of Selected Xanthine Oxidase Inhibitors
| Compound Class | Specific Compound | IC₅₀ Value | Reference Compound | Inhibition Type |
|---|---|---|---|---|
| Pyranopyrazole | 10d | 0.09 ± 0.22 µM | Allopurinol (0.14 ± 0.10 µM) | Mixed-type |
| Pyranopyrazole | 9c | 0.12 ± 0.11 µM | Allopurinol (0.14 ± 0.10 µM) | Mixed-type |
| Isocoumarin | 3,7-dihydroxy-5-methoxy-4,8-dimethyl-isocoumarin | 0.66 ± 0.01 µg/mL | Allopurinol (0.24 ± 0.00 µg/mL) | Not specified |
| 4H-fused pyrans | 5n | 0.59 µM | Allopurinol | Mixed-type |
| Thiadiazolopyrimidinones | 6a | Varies by source, more potent than allopurinol | Allopurinol | MOS interaction |
Molecular docking studies provide insights into the binding interactions between inhibitors and the xanthine oxidase active site, facilitating rational drug design [6] [5].
Software and Tools:
Procedure:
Protein Preparation:
Ligand Preparation:
Docking Simulation:
Binding Affinity Analysis:
Studies have revealed that the most potent inhibitors typically form multiple hydrogen bonds with key residues in the active site and demonstrate strong interaction with the molybdenum-oxygen-sulfur (MOS) complex, a critical component of the XO catalytic center [6].
Figure 1: Xanthine Oxidase Inhibition Pathway - This diagram illustrates the therapeutic mechanism of xanthine oxidase inhibitors in preventing hyperuricemia and associated pathological conditions.
Successful development of xanthine oxidase inhibitors requires careful consideration of pharmacokinetic properties to ensure adequate bioavailability and therapeutic efficacy. Key factors include:
The typical development pathway for novel xanthine oxidase inhibitors includes:
In Vitro Profiling:
In Vivo Efficacy Studies:
Safety Pharmacology:
Recent advances in XO inhibitor development have highlighted the importance of multifunctional properties, with some candidates demonstrating additional antioxidant or anti-inflammatory activities that may provide enhanced therapeutic benefits [1].
Figure 2: Experimental Workflow for XO Inhibitor Development - This diagram outlines the systematic approach for designing, synthesizing, and evaluating novel xanthine oxidase inhibitors.
The development of novel xanthine oxidase inhibitors continues to be an active research area with significant clinical implications. The synthetic protocols and evaluation methods outlined in this application note provide a robust framework for discovering and optimizing new XO inhibitors with improved efficacy and safety profiles. Recent advances have identified several promising chemical scaffolds, particularly pyranopyrazoles and thiadiazolopyrimidinones, which demonstrate potent inhibitory activity in the sub-micromolar range.
Future directions in XO inhibitor development should focus on multifunctional compounds that address both uric acid production and oxidative stress components of xanthine oxidase pathology. Additionally, the integration of structure-based drug design and computational approaches will facilitate the rational optimization of inhibitor specificity and pharmacokinetic properties. The continued exploration of natural product-inspired structures may also yield novel chemotypes with unique binding interactions and improved safety profiles.
While exact data for Xanthine oxidase-IN-4 is unavailable, the handling practices for similar XO inhibitors can provide strong guidance. The following table summarizes solubility and stability considerations for well-known XO inhibitors, which are often used in research.
Table 1: Properties and Handling of Reference Xanthine Oxidase Inhibitors
| Inhibitor Name | Solubility & Formulation Insights | Storage Conditions | Key Stability Findings |
|---|---|---|---|
| Febuxostat | Poor aqueous solubility (BCS Class II). Formulation strategies include amorphous solid dispersions with polymers like Kolliphor P 188/P 237 to enhance dissolution [1]. | Standard laboratory conditions (details not specified in available literature) | Solid dispersion formulations demonstrate that the amorphous form is critical for maintaining enhanced solubility [1]. |
| Allopurinol | Frequently used as a reference standard in bioactivity assays, often dissolved in DMSO or phosphate buffer [2] [3]. | Standard laboratory conditions (details not specified in available literature) | Serves as a stable benchmark for comparative IC₅₀ measurements in enzymatic assays [3]. |
| Phenolic Compounds (e.g., Gallic Acid) | Stability is pH-dependent. Unstable in alkaline conditions (pH 7.4-8.3), leading to degradation and formation of new active dimers [2]. | Solutions should be prepared fresh and acidified (e.g., with HClO₄) post-incubation to halt degradation if immediate analysis is not possible [2]. | Incubation at 35°C for 1 hour at pH 7.4 leads to significant degradation; stability decreases with increasing pH [2]. |
The following are generalized protocols adapted from methods used to study other xanthine oxidase inhibitors. You can adapt them to characterize this compound.
This protocol is adapted from studies on the stability of polyphenols under physiological pH conditions [2].
The workflow below illustrates the key steps of this stability assessment protocol:
This method provides a practical assessment of a compound's solubility in relevant solvents.
Based on the handling of analogous compounds, here are prudent practices for managing this compound:
A significant challenge is the absence of specific structural information for this compound in the public domain. This limits the ability to make more precise predictions about its behavior.
Xanthine oxidoreductase (XOR) is a molybdo-flavoenzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). This enzyme catalyzes the final two steps in purine catabolism, converting hypoxanthine to xanthine and subsequently to uric acid. The XO form utilizes molecular oxygen as an electron acceptor, generating reactive oxygen species (ROS) including superoxide anion and hydrogen peroxide during substrate oxidation. [1] [2] These enzymatic activities have significant clinical implications, as elevated serum uric acid levels resulting from XO activity are directly associated with the pathogenesis of gout, while the ROS produced contribute to oxidative stress in various pathological conditions including cardiovascular diseases, metabolic syndrome, and chronic inflammation. [1] [2] [3]
The clinical importance of xanthine oxidase extends beyond its role in purine metabolism. Increased XO activity has been implicated in endothelial dysfunction, vascular inflammation, and atherosclerosis pathogenesis through ROS-mediated mechanisms. [4] [5] Additionally, during hypoxic-ischemic events, XO transformation to its oxidase form and subsequent ROS generation upon reoxygenation contributes significantly to tissue damage, making it a potential therapeutic target in conditions like hypoxic-ischemic encephalopathy. [6] The enzyme's structural characteristics, including its homodimeric organization with two flavin adenine dinucleotide (FAD) molecules, two molybdenum atoms, and eight iron atoms per enzymatic unit, make it highly susceptible to pharmacological inhibition. [1]
Xanthine oxidase inhibitors represent a therapeutically important class of drugs primarily used for managing hyperuricemia and gout. These inhibitors work by competitively blocking the active site of xanthine oxidase, thereby reducing the conversion of hypoxanthine and xanthine to uric acid. [2] Traditional XO inhibitors include allopurinol and its active metabolite oxypurinol, which are purine analogs that effectively reduce serum uric acid levels but carry limitations such as the need for dose adjustment in renal impairment and rare but severe hypersensitivity reactions. [7] [6] The development of novel non-purine selective inhibitors like febuxostat and topiroxostat has expanded therapeutic options, offering improved specificity and dual excretion pathways that permit use in patients with mild to moderate renal impairment. [8] [4]
Recent research has focused on discovering next-generation XO inhibitors with enhanced efficacy and safety profiles. Clinical studies of investigational compounds like LC350189 have demonstrated promising pharmacokinetic and pharmacodynamic properties, with dose-proportional exposure and substantial serum uric acid reduction in healthy subjects. [7] The development of Xanthine oxidase-IN-4 represents a continuation of these efforts, aiming to provide a therapeutic agent with optimal pharmacokinetic characteristics, minimal drug interactions, and favorable tolerability. Understanding the pharmacokinetic profile of this novel compound through well-designed clinical studies is essential for establishing appropriate dosing regimens and predicting its clinical behavior in target patient populations.
This comprehensive clinical pharmacology study will employ a randomized, double-blind, placebo-controlled, dose-escalation design to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound. The study will be conducted in two sequential parts: a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase. The SAD phase will investigate single oral administrations across a range of doses, while the MAD phase will evaluate once-daily dosing for 7-14 days. Both phases will incorporate sentinel dosing (1-2 subjects per cohort receiving active drug with placebo group randomization) to enhance safety monitoring before full cohort enrollment. The study will be conducted at a dedicated clinical research unit with continuous medical supervision to ensure subject safety and data integrity. [7]
The study design incorporates elements from successful clinical trials of similar xanthine oxidase inhibitors, including the use of balanced incomplete block designs for efficient dose allocation and single-blind methodologies for initial safety assessment. [9] A PROBE (Prospective, Randomized, Open-label, Blinded Endpoint) design will be implemented for certain comparative analyses to maintain objectivity in endpoint assessment while reflecting real-world usage conditions. [4] The overall study structure is summarized in the following workflow diagram:
The dose range for this study (10-600 mg) was selected based on comprehensive preclinical data, including in vitro inhibition assays and in vivo efficacy studies in appropriate animal models. The starting dose of 10 mg represents 1/60 of the highest non-severely toxic dose (HNSTD) from animal studies or 1/10 of the no-observed-adverse-effect-level (NOAEL) from toxicology studies, applying appropriate safety margins according to regulatory guidelines. Subsequent dose levels were determined using a modified Fibonacci sequence (25, 50, 100, 200, 400, 600 mg) to allow for careful dose escalation while minimizing subject exposure to potential risks. [7]
The selection of the highest planned dose (600 mg) incorporates safety margins relative to the maximum tolerated dose (MTD) established in preclinical studies and anticipates potential saturation of pharmacokinetic or pharmacodynamic effects. Previous studies with similar xanthine oxidase inhibitors have demonstrated that doses in this range typically achieve sufficient plasma concentrations for near-complete enzyme inhibition while maintaining acceptable safety profiles. [7] For the MAD phase, doses up to 600 mg once daily for 7-14 days were selected based on projected accumulation ratios from single-dose data and the expected relationship between exposure and pharmacodynamic effect.
The study will enroll approximately 100 healthy adult volunteers (male and female of non-childbearing potential) aged 18-55 years with body mass indices (BMI) between 18.0 and 30.0 kg/m². Subjects must be in good general health as determined by comprehensive medical history, physical examination, 12-lead electrocardiogram (ECG), and clinical laboratory evaluations (hematology, serum chemistry, urinalysis) performed during screening. Female subjects of childbearing potential will be excluded unless using highly effective contraception, and all subjects must provide written informed consent before participation. [7]
Key exclusion criteria include: history or presence of cardiovascular, respiratory, hepatic, renal, gastrointestinal, endocrine, hematologic, or neurological disorders; clinically significant abnormal laboratory values; positive serology for HIV, hepatitis B, or hepatitis C; history of drug or alcohol abuse; use of prescription medications within 14 days or over-the-counter medications within 7 days prior to dosing; participation in another clinical trial within 90 days prior to dosing; and known hypersensitivity to xanthine oxidase inhibitors or related compounds. Subjects with serum uric acid levels <2.0 mg/dL or >9.0 mg/dL will be excluded to minimize potential confounding effects on pharmacodynamic assessments. [7] [6]
This compound and matching placebo will be administered as immediate-release oral formulations under standardized conditions. For fasted state administrations, subjects will fast for at least 10 hours overnight before dosing and continue fasting for 4 hours post-dose. For the food-effect substudy, subjects will receive a standardized high-fat, high-calorie meal (approximately 800-1000 calories with 50% fat content) consumed over 30 minutes, with dosing occurring 30 minutes after meal initiation. All doses will be administered with 240 mL of water, and subjects will remain upright for at least 2 hours post-dose. [7]
Concomitant medications will be restricted throughout the study period. Paracetamol (up to 2 g/day) may be permitted for symptomatic treatment of adverse events at the investigator's discretion. Medications known to affect uric acid metabolism (e.g., diuretics, salicylates, allopurinol, febuxostat) or those with potential for interaction with the study drug will be prohibited. Subjects will be instructed to avoid consuming xanthine-containing foods and beverages (coffee, tea, chocolate, cola) as well as alcohol for 48 hours before dosing and throughout the confinement period to minimize potential influences on pharmacodynamic assessments. [7] [6]
Comprehensive blood sampling for pharmacokinetic analysis will be performed at predetermined time points. For the SAD phase, samples will be collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose. For the MAD phase, intensive sampling will be performed on Day 1 and Day 7 (or 14) at similar time points, with trough samples collected pre-dose on Days 2, 3, 4, 5, and 6. Additional sparse sampling may be performed at selected time points to support population pharmacokinetic modeling. [7] [6]
Blood samples for determination of pharmacodynamic markers (serum uric acid, xanthine, hypoxanthine) will be collected at corresponding time points. Urine samples for pharmacokinetic and pharmacodynamic analysis will be collected over predetermined intervals (0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose) for measurement of this compound, metabolite concentrations, uric acid, and xanthine levels. All samples will be processed promptly after collection (within 60 minutes) and stored at -70°C or below until analysis. [7] [6]
Table 1: Blood Sample Collection Schedule for Pharmacokinetic Assessment
| Study Phase | Day | Collection Time Points (hours relative to dosing) |
|---|---|---|
| SAD | 1 | Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, 48 |
| MAD | 1 | Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24 |
| MAD | 2-6 | Pre-dose (trough) |
| MAD | 7 (or 14) | Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, 48, 72 |
Quantification of this compound and its major metabolites in plasma and urine will be performed using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods. The analytical method will be developed and validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability. The lower limit of quantification (LLOQ) is anticipated to be 1-5 ng/mL for plasma matrices, with a linear calibration range extending to 1000-5000 ng/mL. [7]
For pharmacodynamic biomarkers, serum uric acid concentrations will be measured using a standard enzymatic colorimetric method, while xanthine and hypoxanthine will be quantified using validated LC-MS/MS methods with LLOQs appropriate for baseline physiological concentrations. Urinary uric acid and xanthine will be measured using similar methodologies with appropriate dilution factors. Quality control samples at low, medium, and high concentrations will be analyzed in duplicate with each analytical run to ensure ongoing assay performance. [7] [6]
Pharmacokinetic parameters for this compound and its major metabolites will be derived from plasma concentration-time data using noncompartmental methods with Phoenix WinNonlin (Version 8.3 or higher, Certara, Princeton, NJ, USA). Primary parameters will include: maximum observed plasma concentration (C~max~), time to C~max~ (T~max~), area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC~0-t~) and extrapolated to infinity (AUC~0-∞~), terminal elimination half-life (t~1/2~), apparent oral clearance (CL/F), and apparent volume of distribution during terminal phase (V~z~/F). [7] [6]
For the MAD phase, additional parameters will include: accumulation ratio (R~ac~) calculated as AUC~0-τ,ss~/AUC~0-τ,sd~, where τ is the dosing interval; average plasma concentration at steady state (C~av,ss~) calculated as AUC~0-τ,ss~/τ; peak-trough fluctuation at steady state (PTF) calculated as (C~max,ss~ - C~min,ss~)/C~av,ss~ × 100; and observed C~min,ss~ (trough concentration). Dose proportionality will be assessed for C~max~ and AUC parameters using a power model: ln(PK parameter) = α + β × ln(dose). [7]
Table 2: Primary Pharmacokinetic Parameters and Statistical Analysis Approach
| Parameter | Definition | Analysis Approach |
|---|---|---|
| C~max~ | Maximum observed plasma concentration | Dose proportionality assessment using power model |
| T~max~ | Time to reach C~max~ | Nonparametric analysis (median, range) |
| AUC~0-t~ | Area under the curve from time zero to last measurable concentration | Descriptive statistics and dose proportionality |
| AUC~0-∞~ | Area under the curve extrapolated to infinity | Descriptive statistics and dose proportionality |
| t~1/2~ | Terminal elimination half-life | Descriptive statistics |
| CL/F | Apparent oral clearance | Descriptive statistics |
| V~z~/F | Apparent volume of distribution | Descriptive statistics |
| R~ac~ | Accumulation ratio (MAD only) | Descriptive statistics |
| C~min,ss~ | Trough concentration at steady state (MAD only) | Descriptive statistics |
The primary pharmacodynamic endpoint will be the percent change from baseline in 24-hour mean serum uric acid concentration (C~mean,24~), calculated as AUC~0-24~/24. Additional pharmacodynamic endpoints will include: maximum percent decrease in serum uric acid, time to maximum decrease, area under the effect-time curve for uric acid reduction, percent change in 24-hour urinary uric acid excretion, and changes in serum xanthine and hypoxanthine concentrations. The relationship between this compound exposure (AUC and C~max~) and uric acid reduction will be characterized using an E~max~ model: E = E~max~ × C~γ~ / (EC~50~^γ^ + C~γ~), where E is the effect, E~max~ is the maximum effect, EC~50~ is the exposure producing 50% of E~max~, C is the exposure metric, and γ is the Hill coefficient. [7] [6]
For the MAD phase, the steady-state pharmacodynamic response will be characterized, and the time course of uric acid reduction will be modeled using an indirect response model where this compound inhibits the production of uric acid. The relationship between urinary excretion of Xanthine oxidase-IN-, its metabolites, and changes in urinary uric acid and xanthine will be explored to understand the renal handling of the drug and its effects on uric acid elimination. [7] [6]
All statistical analyses will be performed using SAS version 9.4 or higher (SAS Institute, Cary, NC, USA). The safety population will include all subjects who receive at least one dose of study drug, the pharmacokinetic population will include all subjects with at least one evaluable pharmacokinetic concentration, and the pharmacodynamic population will include all subjects with at least one evaluable pharmacodynamic assessment. Descriptive statistics (n, mean, standard deviation, coefficient of variation, median, minimum, maximum) will be provided for all pharmacokinetic parameters by dose group and study phase. [7]
For dose proportionality assessment, a power model will be fitted to log-transformed C~max~ and AUC parameters: ln(PK) = α + β × ln(dose). Dose proportionality will be concluded if the 90% confidence interval for β is entirely contained within the predefined equivalence range (0.85-1.15). Food effect will be assessed using a mixed-effects model on log-transformed C~max~ and AUC~0-∞~ parameters from the 200 mg dose group, with sequence, period, and treatment as fixed effects and subject as a random effect. Geometric mean ratios (fed/fasted) and 90% confidence intervals will be calculated, with lack of food effect concluded if the 90% CI falls entirely within the 80-125% bioequivalence range. [7]
Safety and tolerability will be assessed throughout the study by monitoring adverse events (AEs), clinical laboratory tests (hematology, serum chemistry, urinalysis), vital signs (blood pressure, heart rate, respiratory rate, temperature), 12-lead electrocardiograms (ECGs), and physical examinations. All AEs will be recorded from signing of informed consent until the final study visit and will be characterized by their nature, onset, duration, severity, relationship to study drug, and outcome. Serious adverse events (SAEs) will be reported to the sponsor and ethics committee within 24 hours of awareness. [7]
Specific attention will be paid to potential xanthine oxidase inhibitor-class effects including skin reactions, hepatic enzyme elevations, and renal function changes. Given that inhibition of xanthine oxidase leads to accumulation of xanthine and hypoxanthine, monitoring for potential xanthine crystal formation in urine will be implemented, though this is a rare occurrence. Additionally, since xanthine oxidase plays a role in the metabolism of certain drugs (e.g., azathioprine, 6-mercaptopurine), although these medications are excluded from the study, potential pharmacological interactions will be considered in the evaluation of any unexpected adverse events. [2] [5]
Dose escalation between cohorts in both SAD and MAD phases will be contingent upon satisfactory review of safety and tolerability data from the preceding cohort by an independent Data Safety Monitoring Board (DSMB). The review will include all available data through at least 48 hours after dosing for the last subject in the cohort. Specific stopping rules include: occurrence of one or more drug-related Grade 3 adverse events (according to FDA Toxicity Grading Scale) or any drug-related Grade 4 adverse event in a single cohort; evidence of dose-limiting toxicity (DLT) in two or more subjects in a single cohort; or any finding that, in the opinion of the DSMB, presents unacceptable risk for subsequent subjects. [7]
Additional criteria for dose escalation will include assessment of pharmacokinetic data to ensure that exposure increases are approximately dose-proportional and within projected safe ranges based on preclinical toxicology data. If unexpected accumulation occurs or if exposures significantly exceed projections, dose escalation may be paused pending further review. The DSMB may recommend modification of dose escalation plans, including repeat of a dose level, addition of intermediate dose levels, or termination of the study based on emerging safety or pharmacokinetic data. [7]
The study will be conducted in full compliance with the principles of the Declaration of Helsinki, International Council for Harmonisation (ICH) Good Clinical Practice (GCP) guidelines, and applicable local regulatory requirements. The protocol, informed consent form, and any other relevant study documents will be reviewed and approved by an Independent Ethics Committee (IEC) or Institutional Review Board (IRB) before study initiation. No study-related procedures will be performed until written informed consent has been obtained from each subject. Subjects will be informed that their participation is voluntary and that they may withdraw from the study at any time without penalty or loss of benefits to which they are otherwise entitled. [4] [7]
The investigator will ensure subject privacy and confidentiality of records in accordance with applicable privacy laws and regulations. All subjects will be assigned a unique identification number to maintain confidentiality while allowing data verification. Subjects will receive compensation for their participation in accordance with local regulations and the amount approved by the IEC/IRB. The sponsor will maintain appropriate insurance coverage for study subjects in accordance with local requirements. [7]
Data quality assurance will be maintained through implementation of Standard Operating Procedures (SOPs) covering all aspects of the study conduct. Source documents will be maintained for all study data, and case report forms (CRFs) will be completed for each subject. All data entries will be verified, and any corrections will be dated, initialed, and explained without obscuring the original entry. Monitoring visits will be conducted regularly by qualified clinical research monitors to verify adherence to the protocol and accuracy of data recording. [7]
Q1: What are xanthine oxidase inhibitors, and why are they important? A: Xanthine oxidase (XO) is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. [1] [2] Overactivity of XO leads to elevated serum uric acid, which can cause gout. Therefore, XO inhibitors are crucial therapeutic agents for managing gout and are also researched for conditions involving oxidative stress, such as cardiovascular and neurological disorders. [2] [3] [4]
Q2: Why do many xanthine oxidase inhibitors, like XO-IN-4, face solubility challenges? A: Many drugs in development, including xanthine oxidase inhibitors, are classified under Biopharmaceutics Classification System (BCS) Class II. This means they have high permeability but low solubility. [5] The inherent low solubility directly compromises dissolution rate, absorption, and ultimately, the drug's bioavailability, making it a critical parameter to optimize. [5]
Q3: What are the established strategies to improve drug solubility? A: Several techniques can be employed. The following table summarizes common approaches, with amorphous solid dispersion being a particularly well-documented method for drugs like febuxostat. [5]
| Strategy | Description | Key Consideration |
|---|---|---|
| Amorphous Solid Dispersion (ASD) [5] | Dispersion of drug within polymeric carrier to disrupt crystal lattice, enhancing solubility and dissolution. | Considered one of the most prominent methods for solubility enhancement. |
| Particle Size Reduction | Increasing surface area by creating smaller particles to improve dissolution rate. | A common first-line approach for many compounds. |
| Use of Surfactants | Agents that lower surface tension and improve wetting of drug particles. | Can be used in combination with other methods. |
| Salt Formation | Modifying the drug into a salt form, which typically has higher solubility than the parent compound. | Dependent on the ionizable groups present in the drug molecule. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility. | Useful for specific molecular structures. |
Problem: Your xanthine oxidase inhibitor compound has poor aqueous solubility, leading to low and variable results in in vitro assays and compromising in vivo studies.
Solution: Consider formulating an Amorphous Solid Dispersion (ASD). This involves converting the crystalline drug into a higher-energy amorphous form stabilized within a polymer matrix.
Recommended Protocol: Amorphous Solid Dispersion by Spray Drying [5]
This is a detailed methodology based on a successful study that enhanced the solubility of febuxostat, a known XO inhibitor.
Materials Preparation:
Formulation:
Spray Drying Process:
Characterization and Analysis:
The workflow below summarizes the key steps in this protocol.
The following table summarizes the quantitative outcomes from a study on febuxostat, which can serve as a benchmark for your own experiments with XO-IN-4. The data shows that solubility can be significantly improved using ASD techniques. [5]
| Formulation | Technique | Key Finding: Enhanced Solubility | Characterization Method |
|---|---|---|---|
| Febuxostat ASD | Spray Drying | Successful conversion to amorphous form with improved solubility versus pure drug. | PXRD, DSC, SEM, Saturation Solubility Study [5] |
| Carriers: Kolliphor P 188, Kolliphor P 237, Eudragit RLPO | Hot Melt Method, Solvent Evaporation | Solid dispersions showed better solubility and amorphous characteristics. | PXRD, DSC, SEM, Saturation Solubility Study [5] |
Xanthine oxidase (XO) is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid [1] [2]. Overproduction of uric acid leads to hyperuricemia and gout [3] [4]. XO is also a biological source of reactive oxygen species, linking it to other pathological conditions [4] [5].
Inhibiting XO reduces uric acid production. The active site of XO contains a molybdopterin unit, which is the primary target for many inhibitors [2]. The goal of IC50 optimization is to enhance a compound's affinity for this site and its overall drug-like properties.
Here are common experimental issues and strategies based on general drug discovery principles for XO inhibitors.
FAQ 1: My compound shows poor inhibitory activity. How can I improve its potency?
FAQ 2: The IC50 values in my assays are inconsistent. What could be wrong?
FAQ 3: How can I determine the mechanism of inhibition for my optimized compound?
FAQ 4: My compound is potent but shows poor solubility. What can I do?
1. Standard In Vitro Xanthine Oxidase Inhibition Assay This is the foundational assay for determining IC50 [9].
The workflow for this assay can be visualized as follows:
2. Affinity Ultrafiltration for Rapid Screening This method is useful for quickly identifying potential inhibitors from a mixture, which can inform the design of new analogs [7].
3. Enzyme Kinetics to Elucidate Mechanism of Action This follows the standard assay but varies substrate and inhibitor concentrations [9].
The process for conducting this kinetic analysis is outlined below:
Given the lack of specific data on Xanthine Oxidase-IN-4, a systematic approach is crucial. The following table summarizes a potential optimization workflow.
| Stage | Primary Objective | Key Actions & Techniques |
|---|---|---|
| 1. SAR Analysis | Identify potency-improving modifications. | Analyze existing analogs; use molecular docking to model binding; introduce functional groups that enhance key interactions with the molybdenum-pterin center [4] [6]. |
| 2. Potency & Selectivity | Confirm improved inhibition and mechanism. | Run standard IC50 assays; perform enzyme kinetics to determine inhibition mode (e.g., competitive, mixed-type) [9]. |
| 3. Physicochemical & ADMET | Optimize drug-like properties. | Assess solubility, metabolic stability, and cytotoxicity in vitro; use structural modification to address issues while maintaining potency [4]. |
Understanding the enzyme's properties is fundamental to troubleshooting experiments with its inhibitors.
Biochemistry & Relevance Xanthine oxidase (XO) is a molybdenum-containing enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, generating reactive oxygen species (ROS) like superoxide and hydrogen peroxide in the process. [1] [2] Its activity is implicated in various pathological conditions, including gout, hyperuricemia, oxidative stress, and neurological disorders. [3] [4] [2] Inhibiting XO is a key therapeutic strategy for such conditions.
Key Factors Affecting Enzyme and Inhibitor Stability The stability of xanthine oxidase and its inhibitors can be influenced by several physical and chemical conditions, as outlined in the table below.
Table: Key Factors Influencing Xanthine Oxidase and Inhibitor Stability
| Factor | Effect on Stability | Supporting Evidence from Literature |
|---|---|---|
| Temperature | Optimal activity at 37°C; stability decreases significantly above 55°C. [5] | Thermal stability tests show rapid inactivation above this threshold. [5] |
| pH | Optimal pH range for activity is 7.5-8.0; stable in a pH range of 6.5-9.0. [5] | Exposure to pH conditions outside this range leads to loss of activity. [5] |
| Metal Ions | Hg²⁺, Ag⁺, Cd²⁺, Cu²⁺ act as strong inhibitors and can inactivate the enzyme. [5] | Incubation with these metal salts drastically reduces enzymatic activity. [5] |
| Oxidative/Reductive Agents | Reducing agents inactivate the enzyme. Thiol-reactive agents like MIA and PCMB are potent inhibitors. [5] | Chemical modification of cysteine residues disrupts enzyme function. [1] [5] |
| Detergents & Solvents | Most non-ionic detergents have minimal effect; Brij 35 can reduce activity by 50%. [5] | Compatibility depends on the specific chemical structure and concentration. [5] |
| Proteolytic Cleavage | Irreversible conversion from dehydrogenase (XDH) to oxidase (XO) form via proteolysis. [1] [4] [2] | A key regulatory and inactivation mechanism in pathophysiological conditions. [2] |
Here is a guide in a Q&A format addressing potential issues.
FAQ 1: The enzymatic activity in my assay is lower than expected. What could be the cause?
FAQ 2: My inhibitor compound appears to be degrading during storage or assay. How can I stabilize it?
FAQ 3: I am getting high background noise or non-reproducible results in my inhibition assay.
Protocol 1: Assessing pH Stability of an Inhibitor
Protocol 2: Thermal Stability Testing
The following diagram illustrates a general experimental workflow for assessing inhibitor stability.
This diagram outlines the key degradation pathways that can affect small molecule inhibitors like xanthine oxidase inhibitors, based on the general principles identified.
| Interference Type | Cause & Mechanism | Symptoms | Solutions & Workarounds |
|---|
| Sample-Derived Interference | Tested compounds (e.g., plant extracts, drugs) have intrinsic color, fluorescence, or redox properties. [1] | Altered absorbance/fluorescence not from uric acid/H₂O₂; high background in inhibitor screens. [1] | 1. Use colorimetric methods with H₂O₂ test strips to avoid spectral overlap. [1] 2. Run sample-only control (without XO) to correct for background signal. [1] | | Enzyme Source Interference | Peroxidase (HRP) in commercial kits can be inhibited by sample components. [2] | False-positive inhibition if sample affects HRP, not XO. [2] | 1. Use a direct H₂O₂ detection method (e.g., Cu²⁺-TMB) that doesn't require peroxidase. [2] [3] 2. Use sodium azide to inhibit potential catalase contamination. [2] [3] | | Substrate & Product Interference | Some potential inhibitors have UV absorption spectra similar to uric acid (295 nm). [1] | Inaccurate uric acid measurement and false results in inhibitor screening. [1] | 1. Shift to H₂O₂ detection instead of uric acid measurement. [2] [1] 2. Use capillary electrophoresis or immobilized enzyme microreactors to separate the reaction product. [2] |
Here are detailed methodologies for two key assays mentioned in the troubleshooting guide, which are less prone to interference.
Protocol 1: Direct H₂O₂ Detection Assay (Cu²⁺-TMB Method) [2] [3]
This protocol quantifies XO activity by directly measuring the hydrogen peroxide produced.
Protocol 2: Colorimetric Sensor with H₂O₂ Test Strips [1]
This method provides a rapid, instrumental-free visual screen for XO inhibitors.
The following diagram outlines a logical, step-by-step workflow you can follow to diagnose and resolve assay interference issues.
Here are common experimental issues and solutions, compiled from recent scientific literature.
| Problem Category | Specific Issue | Possible Causes & Solutions |
|---|---|---|
| Assay Validation & Controls | High background signal or no signal change. | • Cause: Enzyme or substrate degradation. • Solution: Prepare fresh substrate (xanthine) solution for each experiment [1]. Include a positive control (e.g., allopurinol) to confirm assay system functionality [2]. |
| Inconsistent inhibition values for known standards. | • Cause: Improperly constituted or stored enzyme [1]. • Solution: Follow supplier instructions for XO suspension. Gently mix the enzyme suspension before use to ensure uniformity [1]. | |
| Interference & Specificity | Test compound shows activity, but result is suspect. | • Cause: Compound absorbs at the same wavelength as uric acid (295 nm) [1]. • Solution: Use an assay that detects a different product, like hydrogen peroxide (H₂O₂) [1] [3]. |
| Unexpected activity in plant or complex extracts. | • Cause: Other components in the extract interfere with the detection reaction [1]. • Solution: The TMB-based method is reported to be less affected by interfering substances like amino acids and carbohydrates [1]. | |
| Data Interpretation | IC₅₀ value does not align with expectations. | • Cause: Different assay conditions (pH, temperature, incubation time). • Solution: Standardize protocol and compare against a reference inhibitor under identical conditions. Note that a new isocoumarin inhibitor had an IC₅₀ of 0.66 μg/mL, close to allopurinol (0.24 μg/mL) [2]. |
| Need to understand inhibitor mechanism. | • Solution: Conduct enzyme kinetics studies. Determine if inhibition is competitive, non-competitive, or mixed. For example, 4-nitrocinnamic acid is a reversible, noncompetitive inhibitor [4]. |
Understanding standard methods is crucial for troubleshooting. Below is a workflow for a common assay and advanced techniques for deeper investigation.
Figure 1: Workflow for a Standard Xanthine Oxidase Inhibition Assay
This is a common method for determining IC₅₀ values, as used in the study of a new isocoumarin inhibitor [2].
If basic troubleshooting fails, these advanced methods from recent literature can provide more insights:
Since data on "this compound" is unavailable, you may need to:
Understanding the enzyme's structure and function is the first step in evaluating inhibitor specificity. The table below summarizes the core biochemical characteristics of Xanthine Oxidase/Dehydrogenase (XOR).
| Feature | Description |
|---|---|
| Systematic Name | Xanthine Oxidase (XO, EC 1.17.3.2); Xanthine Dehydrogenase (XDH, EC 1.17.1.4) [1] |
| Gene Symbol | XDH [1] |
| Protein Structure | Homodimer; ~145 kDa per subunit. Each subunit contains: Molybdenum Cofactor (Moco) (active site), 2 [2Fe-2S] clusters (electron transfer), Flavin Adenine Dinucleotide (FAD) (oxidative half-reaction) [2] [3] [4]. |
| Primary Physiological Function | Catalyzes the final two steps of purine catabolism: hydroxylation of hypoxanthine to xanthine, and then to uric acid [1] [4]. |
| Reactive Species Generation | As an oxidase (XO), reduces O₂ to generate superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂). The proportion depends on O₂ tension and pH; H₂O₂ is the major product under near-physiological conditions [5]. Also exhibits nitrite reductase activity, producing nitric oxide (NO) under hypoxic/acidic conditions [3] [5]. |
| Clinical Significance | Target for gout drugs (e.g., allopurinol); linked to oxidative stress in cardiovascular, metabolic, and inflammatory diseases; serum XO level is a marker for liver damage [1] [4]. |
The following diagram illustrates the catalytic process and the site of action for classical inhibitors.
Diagram: XO Catalytic Pathway & Inhibition. This workflow shows the sequential hydroxylation of purines by XO. The enzyme uses oxygen as an electron acceptor, generating reactive oxygen species. Classical inhibitors like allopurinol and febuxostat compete with the natural substrate at the molybdenum cofactor (Moco) active site [1] [6] [4].
A robust profile for a novel inhibitor like xanthine oxidase-IN-4 requires testing beyond simple potency (IC₅₀). The following table outlines critical experiments to establish specificity.
| Assay / Experiment | Key Parameters Measured | Significance for Specificity |
|---|---|---|
| Steady-State Enzyme Kinetics | IC₅₀, Kᵢ (inhibition constant), mechanism of inhibition (competitive, non-competitive) [6]. | Determines potency and direct interaction with the XO active site. A low Kᵢ indicates high affinity. |
| Selectivity over hAO | Inhibition of human Aldehyde Oxidase (hAO) activity using preferred substrates (e.g., phthalazine, vanillin) [2]. | hAO is a structurally related molybdo-flavoenzyme. >100-fold selectivity for XO over hAO is a strong indicator of specificity. |
| Cellular Activity & Cytotoxicity | Inhibition of uric acid production in hepatocyte/endothelial cell models; cell viability (CCK-8, MTS assay) [7] [5]. | Confirms cell permeability and activity in a physiologically relevant environment, ruling out non-specific cytotoxicity. |
| Drug Metabolizing Enzyme (DME) Panel | Inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, 2D6) [2]. | Assesses potential for drug-drug interactions, a critical safety concern. Minimal inhibition is desirable. |
| In Vitro Pharmacological Profiling | Activity against a panel of receptors, ion channels, and transporters [7]. | Identifies off-target activities that could lead to undesirable side effects, confirming a clean profile. |
This is a foundational kinetic assay to characterize inhibitor potency [6].
This protocol is critical for confirming target specificity [2].
| Question / Issue | Potential Cause & Solution |
|---|
| The inhibitor shows high potency in enzymatic assays but no effect in cellular models. | Cause: Poor cellular permeability. Solution: Perform logP/logD analysis to assess lipophilicity. Consider designing more cell-permeable prodrug analogs. | | Uric acid production is inhibited, but a high level of cell death is observed at working concentrations. | Cause: Non-specific cytotoxicity or off-target effects. Solution: Re-evaluate the cytotoxicity profile (EC₅₀ vs. IC₅₀). Widen the in vitro pharmacological profiling panel to identify the toxic off-target. | | Inconsistent IC₅₀ values between experiment replicates. | Cause: Unstable inhibitor in buffer, inaccurate preparation of inhibitor stock solutions, or enzyme lot variability. Solution: Prepare fresh inhibitor stocks in DMSO, check stability (HPLC/MS), and use a consistent, high-quality enzyme source. Ensure full conversion from XDH to XO if using tissue extracts [8]. | | The inhibitor shows significant activity against hAO, lacking specificity. | Cause: The inhibitor scaffold may interact with conserved elements in the Moco site of both enzymes. Solution: Use molecular docking and structural analysis (e.g., PDB: 1FIQ) to identify non-conserved regions for structure-based design of more selective analogs [7] [6]. | | Unexpected drug-drug interaction is detected in later stages. | Cause: Inhibition of major CYP enzymes was not adequately assessed early in development. Solution: Incorporate a broad CYP inhibition panel (e.g., CYP3A4, 2D6, 2C9) during the initial lead optimization phase [2]. |
The field of XO inhibition is advancing toward multi-target strategies and leveraging new technologies [7]. When planning the development path for this compound, consider:
For the compound TS10 (research code for a xanthine oxidase inhibitor, structurally similar to what you're investigating), one key hydroxylated metabolite was explicitly identified in a study.
A robust metabolite identification strategy typically integrates multiple analytical techniques. The following table summarizes the key methods and their specific applications as detailed in the search results.
| Technique | Application in Metabolite ID | Key Experimental Details |
|---|---|---|
| LC/MS/MS & LC/Q-TOF/MS [2] | Targeted quantification & accurate mass determination of purine metabolites; can be applied to drug metabolites. | Used for accurate quantification of 6 purine molecules in biological samples; offers enhanced selectivity [2]. |
| Untargeted LC-MS Metabolite Profiling [3] | Global discovery of predicted/unanticipated metabolic changes from gene inactivation or drug treatment. | Platform: hydrophilic (ANP) & hydrophobic (RP) chromatography with +/- MS detection. Confidently surveyed >3,700 plasma metabolites [3]. |
| Multimode Analytical Platform [3] | Expanded metabolite feature coverage. | Combined four LC-MS detection modes (ANP-POS, ANP-NEG, RP-POS, RP-NEG) to quantify 3,716 unique features [3]. |
| Molecular Docking [1] | Rationalizing metabolite potency & interaction with enzyme active site. | Used to explain the weak activity of the TS10-2-OH metabolite [1]. |
Based on the methodologies employed in these studies, here is a generalized workflow you can adapt for identifying xanthine oxidase-IN-4 metabolites.
Workflow Stages Explained:
In Vitro Incubation: Incubate your compound with appropriate biological systems. Key systems from the research include:
Sample Preparation: Precipitate proteins and prepare samples for analysis. Using a 25-fold diluted plasma sample and a small injection volume (e.g., 5 µL) has been shown to provide high technical reproducibility [3].
LC-MS Analysis: Employ a multi-mode LC-MS platform for comprehensive coverage [3]:
Data Acquisition and Mining:
Structural Elucidation: Use the HRAM and MS/MS fragment data from the Q-TOF to propose structures for the metabolites you detect [2] [3].
Validation and Docking: Use techniques like molecular docking to rationalize how the identified metabolites might interact with the XOR enzyme, which can help explain their activity [1].
Q1: How can I differentiate between XOR-derived and CYP450-derived metabolites? A1: You must design separate incubation experiments.
Q2: My metabolite signal is low or inconsistent in biological samples. How can I improve detection? A2: Consider these steps based on the methodologies reviewed:
Q3: The identified metabolite is less active. How is this possible? A3: This is a common finding. For TS10, the primary XOR-derived metabolite (TS10-2-OH) was found to be a weakly active metabolite compared to the parent drug. Molecular docking studies can be used to explain this drop in potency, for instance, by showing less favorable interactions in the XOR active site [1].
Since direct data on XO-IN-4 is unavailable, the table below summarizes how newer xanthine oxidase inhibitors (XOIs) are typically compared to allopurinol in scientific studies, which can serve as a methodological reference.
| Inhibitor (Class) | Uric Acid Reduction Efficacy vs. Allopurinol | Renal Effects | Cardiovascular Effects | Key Safety Considerations |
|---|---|---|---|---|
| Febuxostat (Non-purine) [1] [2] | Superior urate-lowering effect; 80 mg superior to allopurinol 300 mg [2]. | Potentially superior anti-proteinuric effect [1]. | Conflicting evidence; some studies show increased CV risk [3] [2]. | Monitoring for potential major adverse cardiac events (MACE) is advised [3]. |
| Topiroxostat (Non-purine) [4] | Non-inferior to allopurinol (100-300 mg) in achieving target sUA [4]. | Suggested renoprotective effects (e.g., reduced urinary albumin) [4]. | Under investigation for benefits in chronic heart failure patients [4]. | Appears safe in patients with mild to moderate renal dysfunction without dose adjustment [4]. |
| Allopurinol (Purine-like) [5] | Baseline comparator; effective starting at 100 mg/day [5]. | Renoprotective effects noted in patients with hyperuricemia and CKD [1]. | Lower doses (≤300 mg/day) may reduce CV events; higher doses may lose protection [3]. | Risk of severe skin reactions (e.g., AHS, SJS/TEN), especially in carriers of HLA-B*58:01 allele [5]. |
For a rigorous comparison of a novel inhibitor like XO-IN-4 against allopurinol, your research should include these established experimental methodologies.
This protocol measures the direct inhibitory potency on the xanthine oxidase (XO) enzyme.
This protocol evaluates the urate-lowering effect and potential organ protection in a live animal model.
The following diagram illustrates the purine metabolism pathway and the established mechanisms of action for different classes of xanthine oxidase inhibitors, which can help contextualize where XO-IN-4 might act.
Key mechanistic points to consider for a novel inhibitor:
To obtain the specific information you need on XO-IN-4, I suggest:
The following table summarizes key experimental data on Febuxostat's potency from pre-clinical and clinical studies:
| Aspect | Experimental Model / Context | Key Findings on Potency |
|---|---|---|
| Inhibitory Potency (Ki) | Bovine Milk Xanthine Oxidoreductase (bXOR) [1] | Ki in the picomolar (pM) order (approx. 0.1 nM) [1]. |
| In Vivo Efficacy (Uric Acid Reduction) | Patients with gout and hyperuricemia (Clinical Trials) [2] [3] | 80 mg/day dose superior to allopurinol 300 mg/day in achieving target serum urate <6.0 mg/dL (67% vs. 42%) [2]. |
| Species-Specific Potency | Rhodobacter capsulatus XOR (RcXOR) [1] | Significantly weaker inhibition (Ki value of 17.5 μM) compared to mammalian XORs, highlighting binding specificity [1]. |
| Effects Beyond Uric Acid Lowering | ApoE−/− mice (Atherosclerosis model) [4] | Suppressed plaque formation, reduced arterial ROS, and improved endothelial function at 2.5 mg/kg/day [4]. |
| Effects Beyond Uric Acid Lowering | Angiotensin II-infused mice (Hypertension/Vascular fibrosis model) [5] | Ameliorated aortic fibrosis and suppressed blood pressure elevation at 10 mg/kg/day [5]. |
The potent effects of Febuxostat are demonstrated through specific experimental methodologies. Here are the details for key experiments cited:
1. In Vitro Enzyme Inhibition Assay (bXOR & RcXOR) [1]
2. In Vivo Atherosclerosis Model (ApoE−/− Mice) [4]
3. In Vivo Vascular Fibrosis Model (Angiotensin II-infused Mice) [5]
4. In Vitro Macrophage Inflammation Model [4]
Febuxostat is a non-purine, selective inhibitor of xanthine oxidase (XO). The diagram below illustrates its mechanism of action and the subsequent signaling pathways it influences in inflammatory disease models.
The primary mechanism of Febuxostat is the potent inhibition of the xanthine oxidase (XO) enzyme [6]. This inhibition directly reduces the production of uric acid, which is its primary clinical use. Furthermore, by inhibiting XO, Febuxostat also blocks the generation of reactive oxygen species (ROS) like superoxide, which are byproducts of the enzymatic reaction [4] [5]. This reduction in oxidative stress has significant downstream effects:
The data establishes Febuxostat as a highly potent, picomolar-scale inhibitor of mammalian xanthine oxidase. Its efficacy extends beyond uric acid management to include significant anti-oxidative and anti-inflammatory effects in preclinical models of cardiovascular disease [4] [5] [6].
This compound belongs to a series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) designed as non-purine xanthine oxidase inhibitors (XOIs) [1]. These inhibitors are structurally distinct from purine-like drugs such as allopurinol.
The diagram below illustrates the proposed binding mechanism of these inhibitors within the active site of the xanthine oxidase enzyme:
The table below summarizes available data on this compound and other types of inhibitors, though a direct side-by-side comparison of all parameters for XO-IN-4 is not available in the public domain [1].
| Inhibitor Name / Class | Reported IC₅₀ | Chemical Class | Key Structural Features |
|---|---|---|---|
| This compound | Data not publicly listed | 1,6-Dihydropyrimidine-5-carboxylic acid | Pyrimidine core, carboxylic acid group [1] |
| Febuxostat (Prescription Drug) | 1.26 nM [2] | Non-purine | Fused thiazole ring, nitrile group [1] |
| Allopurinol (Prescription Drug) | 4.2 μM [2] | Purine analogue | Purine-like core [3] [2] |
| Ellagic Acid (Natural Product) | 0.018 mM [4] | Polyphenol | Planar benzopyran core, multiple hydroxyl groups [4] |
| Tea Polyphenols (EGCG/GCG) | 33.6 - 40.5 μM [5] | Polyphenol / Flavonoid | Galloyl and gallocatechin groups [5] |
| New Isocoumarin (Natural Product) | 0.66 μg/mL [6] | Isocoumarin | Hydroxy and methoxy substitutions on isocoumarin core [6] |
For researchers, the methodology for evaluating these inhibitors is critical. The ODC class, including this compound, was identified and optimized through integrated computer-aided drug design approaches [1]:
The drive to develop such novel scaffolds, like the ODCs, stems from the need for XOIs with fewer adverse effects than established drugs and the ongoing interest in discovering inhibitors from natural sources [1] [6].
The lack of publicly available direct data for this compound is a common challenge. To conduct a thorough comparison, you could:
The table below summarizes the IC₅₀ values and key information for several naturally derived xanthine oxidase inhibitors.
| Inhibitor Name | Source / Type | IC₅₀ Value | Inhibition Type | Positive Control (Allopurinol) IC₅₀ | Citation |
|---|---|---|---|---|---|
| Ellagic Acid | Geranium wilfordii Maxim | 0.018 ± 0.001 mM | Uncompetitive | ~0.24 μg/mL (approx. 1.76 μM) [1] | [1] |
| Apigenin | Perilla frutescens (flavonoid) | 0.44 μM | Mixed | 2.07 μM [2] | [2] |
| Quercetin | Phenolic compound (flavonol) | 6.45 ± 0.26 μM | Mixed | Information missing | [3] |
| 3,7-dihydroxy-5-methoxy-4,8-dimethyl-isocoumarin | Marantodes pumilum | 0.66 ± 0.01 μg/mL | Not specified | 0.24 ± 0.00 μg/mL [4] | [4] |
| Lepista nuda extract | Edible mushroom | 11.71 μg/mL | Not specified | Information missing | [5] |
| Vinyl Caffeate | Perilla frutescens | 31.26 μM | Competitive | 2.07 μM [2] | [2] |
| Caffeic Acid | Phenolic compound | 95.65 ± 3.28 μM | Competitive | Information missing | [3] |
The IC₅₀ data in the search results were predominantly obtained through in vitro spectrophotometric assays [5] [6] [7]. Here is a generalized workflow and key methodology details:
The following diagram outlines the core steps of a typical XO inhibition assay.
Inhibition (%) = [(A_control - A_control_blank) - (A_sample - A_sample_blank)] / (A_control - A_control_blank) × 100
where A is the absorbance at 290 nm, which corresponds to the production of uric acid [6].Since the data for "Xanthine oxidase-IN-4" is not available here, you may consider these steps:
Validating a xanthine oxidase inhibitor involves a combination of biochemical, cellular, and in vivo assays. The table below summarizes the key experimental protocols cited in the literature.
| Method Type | Key Details | Application & Output | Example from Literature |
|---|---|---|---|
| In Vitro XO Inhibition Assay [1] [2] | Monitors uric acid production from xanthine substrate; measures UV absorbance at 295 nm. | Determines % inhibition and half-maximal inhibitory concentration (IC₅₀). | Used to test plant extracts and isolated compounds like a new isocoumarin (IC₅₀ = 0.66 μg/mL) [1]. |
| Kinetic Mechanism Studies [2] | Analyzes enzyme kinetics with varying substrate/inhibitor concentrations; uses Lineweaver-Burk plots. | Classifies inhibition type (competitive, non-competitive) and determines inhibition constant (Ki). | Identified 4-nitrocinnamic acid as a reversible, noncompetitive inhibitor [2]. |
| Fluorescence Quenching [2] | Measures changes in XO's intrinsic fluorescence upon inhibitor binding. | Elucidates binding mechanism (static/dynamic), stoichiometry, and thermodynamic forces (ΔH, ΔS). | Confirmed 4-nitrocinnamic acid spontaneously forms complex with XO via hydrogen bonds/van der Waals forces [2]. |
| Molecular Docking [2] | Computational simulation predicts binding conformation and interactions between inhibitor and XO protein. | Identifies specific amino acid residues involved in binding and stabilizes interactions. | Showed 4-nitrocinnamic acid binds at bottom outside catalytic center, forming three hydrogen bonds [2]. |
| Cell-Based Assays [3] | Measures intracellular XO activity in living cells (e.g., endothelial cells) using chemiluminescent probes. | Evaluates cellular permeability and inhibitory activity in a more physiologically relevant system. | Developed sensitive assay to determine IC₅₀ of oxypurinol (1.0 ± 0.5 μM) in living cells [3]. |
| In Vivo Efficacy Studies [4] [2] | Administers inhibitor to hyperuricemic animal models (e.g., oxonate-induced mice); measures serum uric acid (sUA). | Confirms ability to lower sUA levels in a whole-organism context, supporting therapeutic potential. | Febuxostat phase 3 trial in patients [4]; 4-nitrocinnamic acid reduced sUA in mice [2]. |
The following diagram illustrates the logical workflow for the tiered experimental validation of a xanthine oxidase inhibitor, integrating the methods described above:
For context, the table below compares the key features of clinically used and prominent pre-clinical XO inhibitors, which are often the benchmarks for any new compound.
| Inhibitor Name | Type / Origin | Reported IC₅₀ / Efficacy | Key Characteristics & Clinical Status |
|---|---|---|---|
| Allopurinol [5] [6] | Synthetic Purine Analog | IC₅₀ = 0.24 ± 0.00 μg/mL (in vitro) [1] | First-line clinical drug; can cause severe side effects like Stevens-Johnson syndrome [1] [6]. |
| Febuxostat [6] [4] | Synthetic Non-Purine | 40 mg/d reduced sUA by ~45% in patients [4] | Clinical drug; selective, non-purine inhibitor [6] [4]. |
| Topiroxostat [6] [7] | Synthetic | N/A | Clinical drug; recently developed, subject of new analytical methods [7]. |
| 3,7-dihydroxy-5-methoxy-4,8-dimethyl-isocoumarin [1] | Natural Product (Isocoumarin) | IC₅₀ = 0.66 ± 0.01 μg/mL (in vitro) [1] | New compound from Marantodes pumilum; activity not significantly different from allopurinol (p > 0.05) [1]. |
| 4-Nitrocinnamic Acid [2] | Natural Product Derivative | IC₅₀ = 23.02 ± 0.12 μmol/L (in vitro) [2] | Research compound; reversible, noncompetitive inhibitor; reduced sUA in hyperuricemic mice [2]. |
| Oxypurinol [3] | Metabolite of Allopurinol | IC₅₀ = 1.0 ± 0.5 μM (in cells) [3] | Active metabolite of allopurinol; used in experimental assays [3]. |
While data on "Xanthine oxidase-IN-4" is not available, the table below summarizes the docking results and inhibitory mechanisms of several other potent XO inhibitors from recent studies, which can be used for comparative analysis.
| Inhibitor Name | IC₅₀ Value | Inhibition Type | Key Amino Acid Interactions | Binding Forces | Citations |
|---|---|---|---|---|---|
| 4-Nitrocinnamic Acid (4-NA) | 23.02 ± 0.12 μmol/L | Reversible, Non-competitive | Binds at bottom outside catalytic center | Hydrogen bonds, van der Waals forces | [1] [2] |
| Benzaldehyde Thiosemicarbazone (Compound 3) | 0.0437 μM (43.7 nM) | Mixed competitive | Information not specified in excerpt | Information not specified in excerpt | [3] |
| Chalcone Derivatives (Compounds 1 & 2) | 0.102 μM, 0.064 μM | Mixed-type | Arg880, Thr1010, Glu802 | Hydrogen bonds | [3] |
| Allopurinol | 0.2 - 50 μM (literature range) | Competitive | Arg880, Thr1010, Ala1079 | Hydrogen bonds | [3] [4] |
| Daidzin | Less active than allopurinol | Competitive | Arg880, Glu802, Ser876, Leu873, Val1011 | Hydrophobic interactions, Hydrogen bonds | [4] |
| Puerarin | Less active than allopurinol | Competitive | Phe649, His875, Ser876, Leu1014, Glu802 | Hydrophobic interactions, Hydrogen bonds | [4] |
The following workflow outlines the standard methodology for conducting and validating molecular docking studies against xanthine oxidase, as demonstrated in the publications analyzed.
Key methodological details from the studies include:
When evaluating docking results, you can consider the following:
The table below summarizes key safety information for marketed xanthine oxidase inhibitors, based on a 2021 post-marketing safety study [1]. This type of study uses real-world data to detect adverse events after a drug has been approved and used in a larger population.
| Drug Name | Key Safety Findings from Post-Marketing Analysis | Common/Notable Associated Adverse Events |
|---|---|---|
| Allopurinol | A large number of skin-related adverse events were detected. The association with DRESS syndrome (Drug Reaction with Eosinophilia and Systemic Symptoms) was found to be noteworthy [1]. | Severe skin reactions (e.g., DRESS), skin-related adverse events in general [1]. |
| Febuxostat | The signal value showing an association with drug-induced liver injury was noteworthy [1]. | Drug-induced liver injury [1]. |
| Topiroxostat | The signal value showing an association with increased blood urea was noteworthy [1]. | Increased blood urea [1]. |
For a research compound like "Xanthine oxidase-IN-4," a comprehensive safety profile would be built by systematically evaluating and comparing data from various sources. The following diagram outlines the core concepts and workflow for this evaluation.
The path to building a drug's safety profile involves several critical stages, each with its own experimental protocols [2] [3]:
Pre-Clinical Studies
Clinical Trials (Phases I-III)
Post-Marketing Surveillance
Given that "this compound" is not listed in public drug approval databases [5] [6] or the current scientific literature I searched, here are steps you can take:
While data on XO-IN-4 is unavailable, the table below compares two well-characterized XO inhibitors, which are crucial benchmarks for any new drug assessment [1].
| Inhibitor | Primary Indication | Key Therapeutic Effects | Known Safety & Interaction Concerns |
|---|---|---|---|
| Allopurinol [1] | Gout, Hyperuricemia | Reduces uric acid production; protective effects shown in ischemia/reperfusion models [2]. | Inhibits metabolism of drugs like azathioprine and 6-mercaptopurine, risking toxic accumulation [1]. |
| Febuxostat [1] | Gout, Hyperuricemia | Effectively lowers serum uric acid; shows benefit for arterial stiffness in hyperuricemia patients with liver dysfunction [3]. | Similar drug interaction profile as allopurinol; requires careful management of concomitant drugs [1]. |
To build your assessment guide for XO-IN-4, here are key experimental methodologies used in the field to evaluate XO inhibitor activity, metabolic effects, and impact on signaling pathways.
Protocol 1: Measuring XO Activity and Inhibition
Protocol 2: Assessing Metabolic Parameters in Preclinical Models
Protocol 3: Investigating Signaling Pathway Involvement
The diagram below illustrates a standardized workflow for the core activity assay, a fundamental experiment in characterizing any new XO inhibitor like XO-IN-4.
For research on cellular signaling pathways, the following diagram outlines a general approach to investigate how an inhibitor like XO-IN-4 might affect specific pathways, based on common methodologies in the literature [7] [8].